2-(Butylamino)benzoic acid

説明

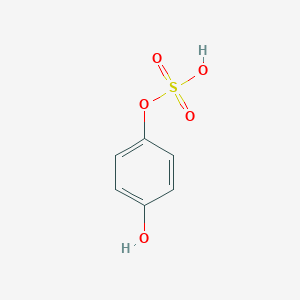

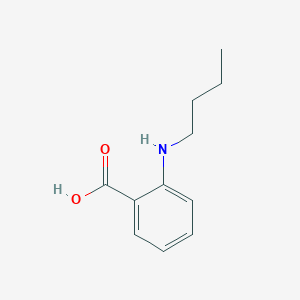

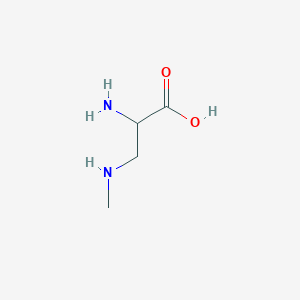

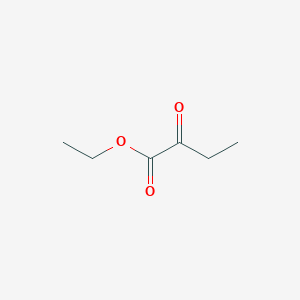

2-(Butylamino)benzoic acid is a chemical compound with the molecular formula C11H15NO2 . It is a derivative of 4-Aminobenzoic acid where one of the hydrogens attached to the nitrogen is substituted by a butyl group .

Synthesis Analysis

While there is no direct synthesis method available for 2-(Butylamino)benzoic acid, a related compound, 1,3,5-triazine 4-aminobenzoic acid derivatives, were prepared by conventional methods or using microwave irradiation . The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity .Molecular Structure Analysis

The molecular structure of 2-(Butylamino)benzoic acid consists of a benzene ring substituted with a carboxylic acid group and a butylamino group . The molecular weight is approximately 193.24 g/mol .科学的研究の応用

Proteomics Research

2-(Butylamino)benzoic acid is utilized in proteomics research, where it may serve as a building block for synthesizing peptides or modifying proteins. Its unique structure allows for specific interactions with amino acids and proteins, which can be crucial for studying protein structure, function, and interactions .

Vibrational Spectroscopy

This compound is of interest in vibrational spectroscopy studies. Researchers use it to understand the influence of weak, non-bonded interactions in benzoic acid derivatives. These interactions are significant as they can affect the physical properties of materials, which is essential for material science and pharmaceutical applications .

Co-Crystal Engineering

In the field of co-crystal engineering, 2-(Butylamino)benzoic acid derivatives are extensively employed. They are used to create co-crystals with desired properties, which is particularly important in designing new pharmaceuticals and materials with specific characteristics .

Soil Microbial Community Studies

The impact of benzoic acid derivatives on soil microbial communities is another area of application. These compounds can influence the composition and structure of microbial communities, which in turn affects plant growth and development. This is particularly relevant in agricultural research and environmental studies .

High-Pressure Behavior Analysis

High-pressure behavior of benzoic acid derivatives, including 2-(Butylamino)benzoic acid, is studied to understand the effects of pressure on molecular interactions. This research can lead to insights into polymorphism and the stability of pharmaceutical compounds under different manufacturing processes .

Chemical Synthesis

2-(Butylamino)benzoic acid is also used in chemical synthesis as an intermediate. It can be used to synthesize a variety of other chemical compounds, which can have applications ranging from medicinal chemistry to material science .

Analytical Chemistry

In analytical chemistry, derivatives of benzoic acid like 2-(Butylamino)benzoic acid can be used as standards or reagents. Their well-defined properties make them suitable for use in calibrating instruments or as part of chemical assays .

Pharmaceutical Development

Lastly, in pharmaceutical development, 2-(Butylamino)benzoic acid can play a role in the synthesis of active pharmaceutical ingredients (APIs) or as a precursor in drug design. Its structural properties can be leveraged to enhance drug efficacy or modify pharmacokinetic profiles .

作用機序

Target of Action

2-(Butylamino)benzoic acid, also known as 4-(Butylamino)benzoic acid, is a major metabolite of benzonatate . Benzonatate is an oral antitussive drug used in the relief and suppression of cough . It works by reducing the activity of the cough reflex by desensitizing the tissues of the lungs and pleura involved in the cough reflex .

Mode of Action

The mode of action of 2-(Butylamino)benzoic acid is related to its parent compound, benzonatate. Benzonatate exhibits anesthetic or numbing action due to its chemical structure resembling that of the anesthetic agents in the para-amino-benzoic acid class .

Biochemical Pathways

It is known that benzoic acid and its derivatives play many valuable roles in plant metabolism . They perform critical functions in plant fitness, such as plant growth regulators, defensive compounds, pollinator attractants . The biosynthesis of phenolic compounds in foods has been studied with the aim to explore the effects of different stresses .

Pharmacokinetics

Benzonatate is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) to the major metabolite 2-(Butylamino)benzoic acid . The time to maximal concentration (Tmax) occurs at 30 min with a rapid decline to nearly undetectable serum concentrations by the 2-h mark . The half-life (t1/2) is 1.01+/-0.41h for benzonatate . The area under the curve from 0h to 10h (AUC0-10) for 2-(Butylamino)benzoic acid and benzonatate are 2103+/-918ng/mL.h and 1097+/-559ng/mL.h, respectively .

Result of Action

The result of the action of 2-(Butylamino)benzoic acid is primarily the suppression of coughing, as it is a major metabolite of the antitussive drug benzonatate .

Action Environment

It is known that benzonatate is associated with a risk for severe toxicity and overdose, especially in children . The capsules resemble candy, which may be desirable to young children . When the capsule is broken open, either by sucking or chewing, and the liquid drug is released into the oral cavity, a single tablet is believed to be enough to cause death in a child .

特性

IUPAC Name |

2-(butylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-12-10-7-5-4-6-9(10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBHUGJZAZYELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170382 | |

| Record name | Anthranilic acid, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butylamino)benzoic acid | |

CAS RN |

17781-86-1 | |

| Record name | 2-(Butylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17781-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)